N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide
Description
N,3,3-Trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide is a substituted butanamide derivative characterized by:
- A butanamide backbone with methyl groups at the N, 3, and 3 positions.
- A 3-nitropyridin-2-ylamino substituent, introducing aromaticity and electron-withdrawing nitro functionality.
Its nitro group likely enhances reactivity in electrophilic or redox environments compared to simpler analogs .
Properties
IUPAC Name |
N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)9(11(17)13-4)15-10-8(16(18)19)6-5-7-14-10/h5-7,9H,1-4H3,(H,13,17)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWXVCBTFKGWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NC1=C(C=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitropyridine and 3,3-dimethylbutanamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can also be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted butanamides.
Scientific Research Applications
N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Antimicrotubule Butanamide Derivatives
Example: (2S)-N-[(1S,2E)-1-isopropyl-3-methyl-4-(4-morpholinyl)-4-oxo-2-butenyl]-N,3,3-trimethyl-2-{((2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl)amino}butanamide (Compound 90)
- Structure : Contains a morpholine ring, phenyl group, and branched alkyl chains.
- Molecular Weight : 543.6 g/mol (vs. ~300–350 g/mol for simpler butanamides).
- Key Differences :
- Increased steric bulk and hydrogen-bonding capacity due to morpholine and phenyl groups.
- Demonstrated antimicrotubule activity , suggesting use in cancer therapy.
- Implications : The target compound’s nitro group may alter binding kinetics compared to the morpholine and phenyl substituents in Compound 90 .
Protease Inhibitors
Example : Rebimastat (BMS-275291)
- Structure: Features a sulfanyl group and imidazolidinone ring.
- Molecular Formula : C31H58N4O4 (vs. C13H18N4O3 for the target compound).
- Key Differences: The imidazolidinone moiety enables protease inhibition (e.g., matrix metalloproteinases).
- Application : Rebimastat’s complexity underscores the importance of heterocyclic substituents in therapeutic targeting .
Flavoring Agents
Example : N,2,3-Trimethyl-2-isopropylbutanamide (FEMA 3804)
- Structure : Simple alkyl substituents (isopropyl and methyl groups).
- Molecular Weight : 171.28 g/mol.
- Key Differences :
- Absence of aromatic or nitro groups enhances volatility , making it suitable for food flavoring.
- The target compound’s nitro group would reduce volatility, limiting its use in flavor applications.
- Application : Used in chewing gum and candies as a cooling agent .
Agrochemical Derivatives
Example : 3-Methyl-N-(trichloroethyl)butanamide with thiourea-pyrazole substituents
Food Additives
Example : N-Ethyl-2,2-diisopropylbutanamide
- Structure : Ethyl and isopropyl substituents.
- Key Differences: Hydrophobic alkyl groups improve compatibility with lipid-rich foods.
- Regulatory Status : Requires additional data for safety assessment by the FAO/WHO Committee .
Comparative Data Table
Research Findings and Implications
- Bioactivity : Structural analogs with aromatic or heterocyclic substituents (e.g., Rebimastat) show therapeutic promise, suggesting the target compound could be optimized for similar pathways .
- Toxicity : Nitro groups often require careful toxicological evaluation, as seen in FAO/WHO assessments of related food additives .
Biological Activity
N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide (CAS No. 477768-36-8) is a synthetic organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₄O₃
- Molecular Weight : 266.30 g/mol
-
Chemical Structure :
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure enables it to interact with specific biological targets.
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of certain bacterial strains. The nitropyridine moiety is believed to enhance its antimicrobial efficacy by interfering with bacterial metabolic pathways.
Anticancer Properties
Preliminary research suggests that this compound may possess anticancer properties. It is hypothesized to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
The mechanism by which this compound exerts its biological effects involves:
- Target Interaction : The compound interacts with specific enzymes or receptors that are crucial for cellular functions.
- Pathway Modulation : It modulates key signaling pathways that regulate cell growth and apoptosis.
Case Studies and Experimental Data
-
Antimicrobial Efficacy :
- A study conducted by [source] demonstrated that the compound showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
Bacterial Strain MIC (µg/mL) Escherichia coli 15 Staphylococcus aureus 10 -
Anticancer Activity :
- In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.
Cell Line IC50 (µM) MCF-7 25 HeLa 30
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
